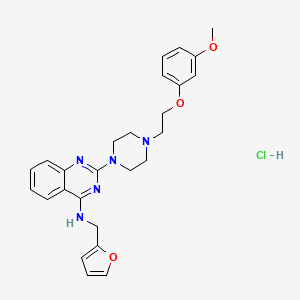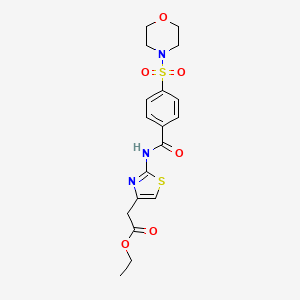
(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a quinoline ring, which is a common structure in many pharmaceuticals, a piperidine ring, which is a common feature in many alkaloids and drugs , and an ethoxyphenyl group, which could potentially contribute to its lipophilicity and thus its pharmacokinetics.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a quinoline ring, a piperidine ring, and an ethoxyphenyl group. These groups could potentially allow for a variety of intermolecular interactions, such as hydrogen bonding or pi stacking, which could influence its behavior in biological systems .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, piperidines can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Analysis
The compound (4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, along with similar compounds, has been the subject of studies focusing on its molecular structure, synthesis, and analysis. For instance, one study prepared a similar compound from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated it for antiproliferative activity. The structure was characterized using various spectroscopic techniques, and its molecular stability was assessed through inter and intra-molecular hydrogen bonds, along with Hirshfeld surface analysis (S. Benaka Prasad et al., 2018).
Antitumor Activity
Some derivatives of this compound class have been synthesized and tested for antitumor activity. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of various cancer cell lines (Zhi-hua Tang & W. Fu, 2018).
Radiosynthesis and In Vivo Evaluation
The compound class has also been studied for potential use in radioimaging. For instance, [123I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone was synthesized, radiolabeled, and preliminarily evaluated in mice for visualizing the 5-HT2A receptor with SPECT, showing potential for further evaluation by regional brain biodistribution and displacement studies in rabbits (P. Blanckaert et al., 2005).
Neuroprotective Activities
Aryloxyethylamine derivatives, including compounds similar to this compound, have been synthesized and evaluated for their neuroprotective activities in vitro and in vivo. Some compounds in this class demonstrated potential neuroprotective effects against glutamate-induced cell death and ischemic activity, suggesting their use as promising neuroprotective agents for future development of new anti-ischemic stroke agents (Y. Zhong et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-ethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-2-29-18-9-7-17(8-10-18)26-22-19-14-16(24)6-11-21(19)25-15-20(22)23(28)27-12-4-3-5-13-27/h6-11,14-15H,2-5,12-13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZROELVNIBJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

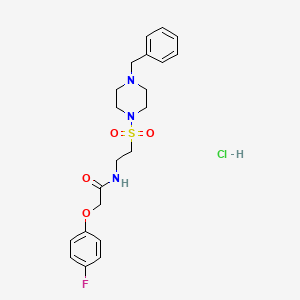

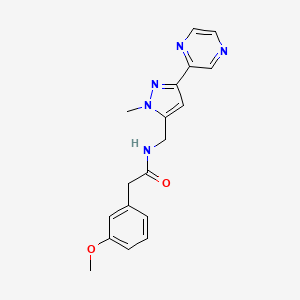
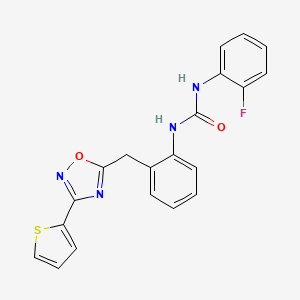
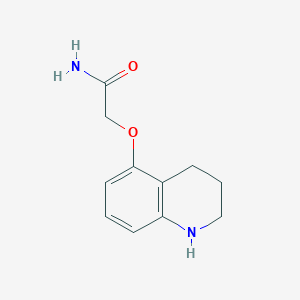
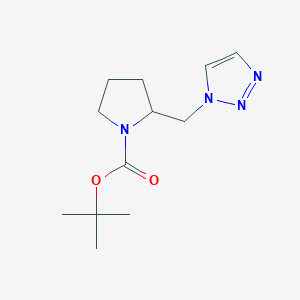
![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)
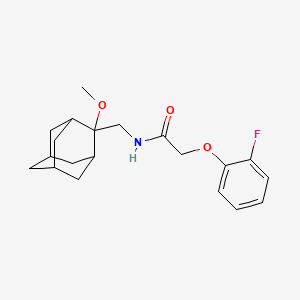
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)

